molecular formula C9H10O2 B1205846 Methyl 3-methylbenzoate CAS No. 99-36-5

Methyl 3-methylbenzoate

Cat. No. B1205846
CAS RN: 99-36-5
M. Wt: 150.17 g/mol
InChI Key: CPXCDEMFNPKOEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 3-methylbenzoate involves various chemical reactions, showcasing the adaptability of methylbenzoates in chemical synthesis. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, which shares a related synthesis pathway, employs a simple Fischer esterification reaction, indicating the potential synthesis routes that could be adapted for methyl 3-methylbenzoate (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

The molecular structure of methyl 3-methylbenzoate, like its analogs, can be extensively analyzed through various methods. Studies on similar compounds, such as methyl 4-hydroxybenzoate, have employed single-crystal X-ray diffraction and computational methods to detail the structure, demonstrating the compound's stable 3D framework formed via intermolecular hydrogen bonding and the significance of computational chemistry in understanding molecular determinants (Sharfalddin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving methylbenzoates often lead to the formation of diverse coordination polymers and complexes, illustrating the chemical versatility of these compounds. The formation of coordination polymers with 3,5-dinitro-4-methylbenzoic acid showcases the potential reactivity and interaction of methyl 3-methylbenzoate with various metals and ligands (Pedireddi & Varughese, 2004).

Physical Properties Analysis

The physical properties of compounds structurally similar to methyl 3-methylbenzoate, such as melting points and crystal structures, have been extensively studied. For instance, the investigation into the polymorphic forms of methyl paraben demonstrates the importance of understanding the physical properties that can affect the material's stability and application (Gelbrich, Braun, Ellern, & Griesser, 2013).

Chemical Properties Analysis

Methyl 3-methylbenzoate's chemical properties, including reactivity and interaction with other substances, are pivotal for its applications. The synthesis and evaluation of compounds like methyl 3,4,5-trihydroxybenzoate for use in natural rubber composites highlight the potential chemical functionalities and reactivity of methylbenzoates in material science applications (Zidan, El-Sabbagh, & Abdelkareem, 2021).

Scientific Research Applications

  • Catalysis and Synthesis

    • Field : Chemistry
    • Application : Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In this study, the solid acids of zirconium metal solids fixed with various substances were studied .
    • Method : The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
    • Results : It was determined that zirconium metal catalysts with fixed Ti had the best activity .
  • Fragrance and Flavor Industry

    • Field : Consumer Products
    • Application : Methyl benzoate’s pleasing aroma has secured it a spot in the formulation of perfumes, soaps, and other beauty products . Additionally, it is used in the flavor industry, contributing a mild, sweet flavor to various food and beverage products .
    • Method : It’s a colorless liquid at room temperature, contributing to its ease of incorporation in various products .
    • Results : Its light, sweet scent akin to that of fruits and flowers, often finds a role as a fragrance additive in consumer products .
  • Pesticides

    • Field : Agriculture
    • Application : Methyl benzoate also exhibits pesticide properties, particularly against insects such as the spotted lanternfly .
    • Method : It’s used in eco-friendly pest control strategies .
    • Results : It offers a more environmentally-friendly alternative to synthetic chemical pesticides, contributing to sustainable agriculture and pest management .
  • Biofuel Potential

    • Field : Energy
    • Application : Methyl benzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .
    • Method : Current research is exploring this promising avenue .
    • Results : Its high energy density and low freezing point make it a potential candidate for biofuel .
  • Pharmaceutical Applications

    • Field : Medicine
    • Application : Methyl benzoate is an important reagent in the synthesis of various pharmaceutical compounds .
    • Method : It’s used in the synthesis of various pharmaceutical compounds .
    • Results : It’s an important reagent in the synthesis of various pharmaceutical compounds .

Safety And Hazards

Methyl 3-methylbenzoate is a combustible liquid and can be harmful if swallowed . It is also harmful to aquatic life . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Methyl 3-methylbenzoate has been identified as a promising candidate for use in integrated pest management under either greenhouse or field conditions . It has been found to exhibit strong spatial repellency against C. lectularius, with naturally occurring volatile aroma compounds methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB), exhibiting the strongest repellent effects .

properties

IUPAC Name

methyl 3-methylbenzoate
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InChI

InChI=1S/C9H10O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CPXCDEMFNPKOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059196
Record name Benzoic acid, 3-methyl-, methyl ester
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Molecular Weight

150.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 3-toluate
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Vapor Pressure

0.16 [mmHg]
Record name Methyl 3-toluate
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Product Name

Methyl 3-methylbenzoate

CAS RN

99-36-5
Record name Benzoic acid, 3-methyl-, methyl ester
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Record name Methyl 3-methylbenzoate
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Record name Methyl m-toluate
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Record name METHYL M-TOLUATE
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Synthesis routes and methods I

Procedure details

To a solution of m-toluic acid (175 g, 1.28 mol) in methanol (2 L) was added dropwise thionylchloride (612 g, 5.14 mol) under stirring at 5° C. The mixture was refluxed overnight, then the solvent evaporated. The residue obtained was treated with a 10% aqueous NaHCO3 solution (pH ˜8). The product was extracted with ethyl acetate, washed with water and dried. The solvent was removed and the crude was purified by column chromatography (pet ether/ethyl acetate) to give methyl-m-toluate as colorless liquid (180 g, 93%).
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
612 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

A 3 L reaction flask was charged with methyl m-toluic acid (0.5 kg), anhydrous methanol (2 L), and sulfuric acid (100 g). The mixture was heated to reflux (65° C.) and aged for 14-20 hours, then cooled to an ambient temperature, and the acid was quenched with a two molar equivalent of sodium acetate. Methanol was distilled out of the flask and the mixture was washed with 1 L brine. The crude product was vacuum distilled to give 480 g of methyl m-toluate, which had a boiling point of 113° C. at a pressure of 25 mmHg.
Quantity
0.5 kg
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-methylbenzoate
Reactant of Route 2
Methyl 3-methylbenzoate
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Methyl 3-methylbenzoate
Reactant of Route 4
Methyl 3-methylbenzoate
Reactant of Route 5
Methyl 3-methylbenzoate
Reactant of Route 6
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Methyl 3-methylbenzoate

Citations

For This Compound
155
Citations
J Chen, T Rashid, G Feng, Y Feng… - Journal of economic …, 2019 - academic.oup.com
… Ranked by the mean LC 50 value, methyl-3-methoxybenzoate, methyl-3-methylbenzoate, and methylbenzoate were the three most potent fumigants among 15 tested benzoates (mean …
Number of citations: 23 academic.oup.com
J Strickland, NR Larson, M Feldlaufer, A Zhang - Insects, 2022 - mdpi.com
Simple Summary The resistance of bed bugs to many of the marketed insecticides has contributed to the recent resurgence in bed bug infestations. This study tests methyl benzoate and …
Number of citations: 1 www.mdpi.com
NR Larson, A Zhang… - Journal of medical …, 2020 - academic.oup.com
… Methyl-2-chlorobenzoate had a mortality rate of 53% while methyl-3-methylbenzoate resulted in a rate of 37%. The mortality rate for hexyl benzoate was 3% and was not significantly …
Number of citations: 20 academic.oup.com
DR Boyd, ND Sharma, JS Harrison… - Organic & …, 2008 - pubs.rsc.org
A series of twelve benzoate esters was metabolised, by species of the Phellinus genus of wood-rotting fungi, to yield the corresponding benzyl alcohol derivatives and eight salicylates. …
Number of citations: 22 pubs.rsc.org
W Mei, S Yao, M Yu, R Yao - Research on Chemical Intermediates, 2018 - Springer
… nitration process of methyl 3-methylbenzoate by mixtures of … is the nitration of methyl 3-methylbenzoate. The main advantages … the nitration process of methyl 3-methylbenzoate from any …
Number of citations: 2 link.springer.com
PD Metelski, JH Espenson - The Journal of Physical Chemistry A, 2001 - ACS Publications
… The reactions between HBr 2 • and substrate were first-order with respect to each concentration, with k between 4 × 10 3 (methyl-3-methylbenzoate) and 2 × 10 6 (hexamethylbenzene) …
Number of citations: 25 pubs.acs.org
K Neufeld, J Marienhagen, U Schwaneberg… - Green chemistry, 2013 - pubs.rsc.org
Cytochrome P450 BM3 monooxygenase from Bacillus megaterium and its variants are promising catalysts for organic synthesis. Aiming at the identification of variants for selective …
Number of citations: 42 pubs.rsc.org
JM Gómez, E Díez, I Bernabé - Catalysis Communications, 2016 - Elsevier
… reaction to produce methyl 3-methylbenzoate would be an … of bulky molecules as the methyl 3-methylbenzoate, reaching a … Meaningful decrease in the yield to methyl 3-methylbenzoate, …
Number of citations: 9 www.sciencedirect.com
M Mahmoudi, D Gudeika, D Volyniuk, K Leitonas… - Chemical Engineering …, 2021 - Elsevier
… , methyl 2-benzoate or methyl 3-methylbenzoate. The motivation of selection of additional … can be laid out in the order benzonitrile > methyl 3-methylbenzoate > methyl 2-benzoate > 2-…
Number of citations: 10 www.sciencedirect.com
AR Knapp, MJ Panzner, DA Medvetz, BD Wright… - Inorganica chimica …, 2010 - Elsevier
… Herein we report the synthesis of two new SCCs utilizing the methyl-3-methylbenzoate group as a substituent on theobromine and 4,5-dichloroimidazole. Theobromine is a …
Number of citations: 48 www.sciencedirect.com

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